molecular formula C8H10BrNO2 B15314913 (r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol

(r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol

Cat. No.: B15314913
M. Wt: 232.07 g/mol
InChI Key: PVTGUMYIFWPGRK-ZETCQYMHSA-N
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Description

(r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral bromophenol derivative with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound serves as a versatile organic building block in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Bromophenol hybrids have demonstrated significant potential in anticancer research, showing the ability to inhibit the growth of various human cancer cell lines, including A549 (lung carcinoma), Bel7402, and HepG2 . The mechanism of action for promising bromophenol derivatives is associated with the induction of apoptosis via a ROS-mediated pathway, which involves cell cycle arrest at the G0/G1 phase, generation of reactive oxygen species (ROS), down-regulation of anti-apoptotic proteins like Bcl-2, and activation of caspase-3 and PARP . The (R)-configuration of the 1-amino-2-hydroxyethyl side chain is critical for specific biological interactions, as this structural motif is analogous to that found in endogenous agonists and various pharmaceutical agents . Researchers utilize this high-purity compound as a key synthetic intermediate for further chemical exploration and biological evaluation. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI Key

PVTGUMYIFWPGRK-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CO)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:

    Amino Alcohol Formation: The amino alcohol moiety can be introduced through a Mannich reaction or by reductive amination of a suitable precursor.

    Chiral Resolution: The enantiomeric purity of the compound can be achieved through chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkylated product.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in the study of biochemical pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Key Observations :

  • The amino and hydroxyethyl groups in the target compound reduce lipophilicity (logP = 1.54) compared to 4-bromophenol (logP = 2.38), enhancing aqueous solubility .
  • The chiral center introduces stereochemical complexity absent in non-chiral analogues, influencing crystallization behavior and biological interactions.

Reactivity and Stability

  • Electrophilic Reactivity: The bromine atom in all analogues undergoes nucleophilic aromatic substitution (SNAr), but the amino group in the target compound accelerates reactions with electrophiles due to resonance stabilization of intermediates.
  • Oxidative Stability: The hydroxyethyl group in the target compound mitigates oxidative degradation compared to 2-amino-4-bromophenol, which is prone to quinone formation .
  • Degradation Pathways: Studies on 4-bromophenol degradation via Ochrobactrum sp. HI1 show debromination as a primary step, while the target compound’s amino-alcohol moiety may favor alternative pathways, such as hydroxylation or N-oxidation .

Biological Activity

(r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is CHBrNO, with a molar mass of approximately 232.07 g/mol. The compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenolic ring, which contribute to its biological activity and pharmacological properties.

Structural Characteristics

The compound's chiral center influences its interactions with biological targets, making it a subject of interest for drug development. The structural elements of this compound are summarized in the following table:

Feature Description
Molecular Formula CHBrNO
Molar Mass 232.07 g/mol
Chirality Yes (R-enantiomer)
Functional Groups Amino group, hydroxyl group, bromine atom

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, such as HeLa and MCF7. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis through caspase activation and down-regulation of anti-apoptotic proteins like Bcl-2 .
  • Enzyme Inhibition : The structural features allow this compound to act as an enzyme inhibitor by interacting with active sites of target enzymes. The amino and hydroxyl groups can form hydrogen bonds, while the bromine atom may enhance binding affinity through halogen bonding.

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 Value (µM) Mechanism of Action
HeLa0.80Induction of apoptosis via ROS accumulation
MCF70.43Cell cycle arrest at G2/M phase

The study demonstrated that treatment with this compound led to increased ROS levels, G2/M phase arrest, and activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the bromine position significantly affect biological activity. For instance, compounds with bromine at different positions on the phenolic ring exhibited varying levels of potency against specific receptors:

Compound Bromine Position Biological Activity
This compoundPosition 4High potency for anticancer activity
(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenolPosition 6Reduced activity compared to position 4

These findings highlight the importance of structural modifications in enhancing or diminishing biological activity, guiding future drug development efforts .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing enantiopure (R)-2-(1-amino-2-hydroxyethyl)-4-bromophenol?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods. Post-reduction, bromination of the phenolic ring can be performed using N-bromosuccinimide (NBS) under controlled conditions. Purification via chiral chromatography (e.g., HPLC with amylose-based columns) ensures enantiopurity . Characterization via polarimetry and ¹H/¹³C-NMR confirms stereochemical integrity.

Q. How can the coordination behavior of this compound with transition metals be systematically studied?

  • Methodological Answer : React this compound with metal salts (e.g., ZnCl₂, Cd(NO₃)₂) in ethanol under basic conditions (NaOH/methanol). Monitor complex formation using UV-Vis spectroscopy for ligand-to-metal charge transfer bands. Molar conductivity measurements in acetonitrile differentiate between 1:1 and 1:2 electrolyte systems. FTIR can identify shifts in ν(OH) and ν(NH₂) bands upon coordination .

Q. What spectroscopic techniques are critical for characterizing its structural and electronic properties?

  • Methodological Answer :

  • NMR : ¹H/¹³C-NMR in DMSO-d₆ resolves the chiral center and hydroxyl/amino proton environments.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • Electronic Spectroscopy : UV-Vis in ethanol (200–400 nm) identifies π→π* and n→π* transitions, influenced by bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides precise bond angles, torsion angles, and hydrogen-bonding networks. For chiral centers, Flack parameters validate the R-configuration. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Compare with similar structures in the Cambridge Structural Database (CSD) to identify packing motifs influenced by bromine’s steric bulk .

Q. What role does the bromine substituent play in modulating biological activity or catalytic performance?

  • Methodological Answer : Perform comparative studies with non-brominated analogs:

  • Biological Assays : Test antimicrobial activity (MIC assays) against Gram± bacteria; bromine may enhance membrane penetration via lipophilicity.
  • Catalysis : Evaluate as a ligand in asymmetric catalysis (e.g., aldol reactions). Bromine’s inductive effects can stabilize transition states or alter metal Lewis acidity .

Q. How can computational methods predict the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa (hydroxyl group), nucleophilic sites, and redox potentials.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolytic stability. Compare with experimental TGA/DSC data for thermal decomposition profiles .

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